3-Ethyl-2,4,6-trimethylheptane
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Overview
Description
3-Ethyl-2,4,6-trimethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon composed of a heptane backbone with three methyl groups and one ethyl group attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,4,6-trimethylheptane typically involves the alkylation of a heptane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of branched alkanes like this compound can be achieved through catalytic cracking and isomerization processes. Catalytic cracking breaks down larger hydrocarbons into smaller, branched alkanes, while isomerization rearranges straight-chain alkanes into branched forms using catalysts such as platinum or zeolite.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,4,6-trimethylheptane, like other alkanes, primarily undergoes substitution reactions. These include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions:
Halogenation: Requires halogens (Cl2 or Br2) and UV light.
Combustion: Requires oxygen and an ignition source.
Cracking: Requires high temperatures and catalysts like zeolites.
Major Products Formed:
Halogenation: Produces haloalkanes such as 3-chloro-2,4,6-trimethylheptane.
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Cracking: Produces smaller alkanes and alkenes.
Scientific Research Applications
3-Ethyl-2,4,6-trimethylheptane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its interactions with biological membranes and potential effects on cellular processes.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations to improve combustion efficiency.
Mechanism of Action
As a hydrocarbon, 3-Ethyl-2,4,6-trimethylheptane primarily interacts with other molecules through van der Waals forces. Its non-polar nature allows it to dissolve in organic solvents and interact with lipid membranes. The compound does not have specific molecular targets or pathways but can influence the physical properties of mixtures and solutions in which it is present.
Comparison with Similar Compounds
2,2,4-Trimethylpentane (Isooctane): A branched alkane used as a standard in octane rating.
2,3,4-Trimethylpentane: Another branched alkane with similar properties but different branching positions.
3-Ethyl-2,2,4-trimethylpentane: A compound with a similar structure but different branching.
Uniqueness: 3-Ethyl-2,4,6-trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Its structure provides distinct boiling and melting points, solubility characteristics, and reactivity compared to other branched alkanes.
Properties
CAS No. |
62198-68-9 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,4,6-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-12(10(4)5)11(6)8-9(2)3/h9-12H,7-8H2,1-6H3 |
InChI Key |
KQBJYFJWQOUHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(C)CC(C)C |
Origin of Product |
United States |
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